molecular formula C14H10O6 B1257305 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde CAS No. 61268-05-1

4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde

Cat. No.: B1257305
CAS No.: 61268-05-1
M. Wt: 274.22 g/mol
InChI Key: UELAHFBJLGTYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde is a complex organic compound belonging to the furochromone family This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with methoxy and aldehyde functional groups

Preparation Methods

The synthesis of 4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Vilsmeier-Haack reaction, which involves the formylation of khellinone using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . This reaction introduces the formyl group at the desired position on the furochromone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and various amines. The major products formed from these reactions are often heterocyclic compounds with potential biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde include:

The uniqueness of 4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde lies in its specific functional groups and the resulting chemical reactivity, which allows for the synthesis of a wide range of bioactive compounds.

Properties

IUPAC Name

4,9-dimethoxy-5-oxofuro[3,2-g]chromene-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-9(11)10(16)7(5-15)6-20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELAHFBJLGTYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574483
Record name 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61268-05-1
Record name 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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